molecular formula C11H20O3 B8384033 Methyl 4-formylnonanoate

Methyl 4-formylnonanoate

Cat. No.: B8384033
M. Wt: 200.27 g/mol
InChI Key: NIMNIFWSLSUWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-formylnonanoate is a methyl ester derivative of nonanoic acid, featuring a formyl (-CHO) substituent at the 4th carbon of the alkyl chain. Its molecular formula is C₁₁H₂₀O₃, combining a nine-carbon backbone (nonanoate) with a methyl ester group and a formyl functional group. The formyl group enhances reactivity, enabling further derivatization, such as condensation or reduction reactions, which are less feasible in non-functionalized esters.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

methyl 4-formylnonanoate

InChI

InChI=1S/C11H20O3/c1-3-4-5-6-10(9-12)7-8-11(13)14-2/h9-10H,3-8H2,1-2H3

InChI Key

NIMNIFWSLSUWDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC(=O)OC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Analysis
Compound Molecular Formula Functional Groups Key Features
Methyl 4-formylnonanoate C₁₁H₂₀O₃ Methyl ester, formyl Long-chain ester with reactive aldehyde; potential for crosslinking or functionalization.
Methyl butanoate C₅H₁₀O₂ Methyl ester Short-chain ester; high volatility, used as flavoring agent .
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Methyl ester, diterpenoid core Complex bicyclic structure; used in resin chemistry and natural product studies .
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate C₁₄H₁₈O₅ Ethyl ester, formyl, methoxy Aromatic ester with formyl and methoxy groups; applications in drug intermediates .

Key Insight: The formyl group distinguishes this compound from non-functionalized esters (e.g., methyl butanoate) and confers reactivity akin to aromatic aldehydes (e.g., Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate). Its long alkyl chain enhances hydrophobicity compared to shorter esters.

2.2 Physical and Chemical Properties
Property This compound (Inferred) Methyl Butanoate Sandaracopimaric Acid Methyl Ester
Boiling Point ~250–280°C (estimated) 102°C >300°C
Solubility Low in water; soluble in organic solvents Miscible in organic solvents Insoluble in water; soluble in dichloromethane
Reactivity High (formyl enables nucleophilic additions) Low (simple ester) Moderate (diterpenoid core stability)

Key Insight: The long hydrocarbon chain of this compound reduces volatility compared to methyl butanoate, while the formyl group increases polarity and reactivity relative to diterpenoid esters.

2.3 Analytical Characterization

Techniques used for analogous compounds (e.g., NMR, FTIR, HPLC, GC-MS) provide a framework for analyzing this compound:

  • 1H NMR : Expected signals: δ 9.6–9.8 ppm (aldehyde proton), δ 3.6 ppm (methyl ester -OCH₃), and δ 2.3–2.5 ppm (CH₂ near formyl) .
  • FTIR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~2820 cm⁻¹ (aldehyde C-H stretch) .
  • GC-MS : Retention time and fragmentation patterns would differ from shorter-chain esters (e.g., methyl palmitate in ) due to molecular weight and functional groups .

Q & A

Basic Research Questions

Q. How can researchers design a controlled synthesis protocol for Methyl 4-formylnonanoate to ensure reproducibility?

  • Methodological Answer : Begin by identifying the starting materials (e.g., nonanoic acid derivatives) and reaction conditions (temperature, catalysts) based on analogous esters like methyl 4-formylpentanoate . Use SciFinder or Reaxys to verify novelty and cross-reference existing procedures . Incorporate controlled variables (e.g., stoichiometry, solvent purity) and document trial experiments to optimize yield. Statistical tools like standard deviation for replicate syntheses ensure reproducibility .

Q. What analytical techniques are optimal for characterizing this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the formyl and ester functional groups, infrared (IR) spectroscopy for carbonyl stretching frequencies (~1700 cm⁻¹), and mass spectrometry (MS) for molecular ion validation. Compare data with structurally similar compounds (e.g., methyl 4-formylpentanoate) . Include melting points and retention indices if chromatographic methods (GC/HPLC) are used, and cross-validate with literature .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Design accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC for impurity profiling and track aldehyde oxidation using derivatization agents like 2,4-dinitrophenylhydrazine (DNPH) . Report uncertainties in degradation rates using error bars and statistical models (e.g., linear regression) .

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